

Technical Monograph: 4-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Chloro-2,3-difluorobenzaldehyde

CAS No.: 1160573-23-8

Cat. No.: B569944

[Get Quote](#)

CAS Number: 1160573-23-8 Molecular Formula: C₇H₃ClF₂O Molecular Weight: 176.55 g/mol
[\[1\]](#)

Executive Summary & Significance

4-Chloro-2,3-difluorobenzaldehyde is a specialized fluorinated aromatic intermediate critical to the synthesis of next-generation pharmaceuticals and agrochemicals.[\[1\]](#) Its structural uniqueness lies in the 2,3-difluoro motif, which imparts specific metabolic stability and lipophilicity profiles to drug candidates, while the 4-chloro substituent serves as a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[\[1\]](#)

This guide moves beyond basic catalog data to provide a process-chemistry perspective on the synthesis, handling, and application of this compound. It addresses the challenges of regioselective formylation and the stability of the aldehyde functionality in poly-halogenated systems.

Chemical Profile & Physical Properties[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) [\[7\]](#)

Property	Value	Technical Note
Appearance	White to light yellow solid/crystalline powder	Coloration often indicates oxidation or trace iron contamination.[1]
Melting Point	35–40 °C (Typical)	Low melting point requires cold storage to prevent fusing/agglomeration.
Boiling Point	~220 °C (Predicted)	Distillation is possible but requires high vacuum to avoid thermal decomposition.
Solubility	Soluble in DCM, THF, EtOAc, Toluene	Poor solubility in water; hydrolytically stable at neutral pH.
Reactivity	Electrophilic Aldehyde	Susceptible to Cannizzaro reaction under strong basic conditions.

Synthetic Methodology: The Directed Ortho-Lithiation (DoL) Route[1]

The most robust and scalable method for synthesizing **4-Chloro-2,3-difluorobenzaldehyde** is via Directed Ortho-Lithiation (DoL) of 1-chloro-2,3-difluorobenzene.[1] This route leverages the strong inductive effect of the fluorine atoms to direct the base to the specific proton adjacent to the fluorine, ensuring high regioselectivity.

Reaction Logic

- Precursor: 1-Chloro-2,3-difluorobenzene.[1]
- Directing Group: The fluorine atom at position 3 strongly acidifies the proton at position 4 via the inductive effect (-I).
- Base Selection: Lithium Diisopropylamide (LDA) is preferred over n-BuLi to minimize nucleophilic attack on the aromatic ring (benzyne formation) or halogen-lithium exchange at

the chlorine position.[1]

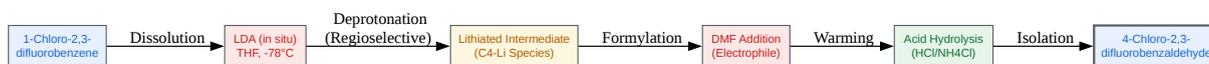
- Electrophile: N,N-Dimethylformamide (DMF) or N-Formylmorpholine.[1]

Step-by-Step Protocol

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

- Reactor Setup: Equip a double-jacketed glass reactor with an overhead stirrer, internal temperature probe, and addition funnel. Flame-dry and purge with Argon.[1]
- Charge: Add anhydrous Tetrahydrofuran (THF) (10 volumes relative to substrate) and diisopropylamine (1.1 eq).
- Base Formation: Cool to -78 °C. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise.[1] Stir for 30 mins to generate LDA in situ.
- Substrate Addition: Dissolve 1-chloro-2,3-difluorobenzene (1.0 eq) in THF. Add this solution dropwise to the LDA mixture, maintaining internal temperature below -70 °C.
 - Expert Insight: Rapid addition or temperature spikes > -60 °C can lead to "lithium scrambling" (migration of the Li species) or benzyne formation, destroying yield.
- Lithiation: Stir at -78 °C for 1–2 hours. The solution typically turns yellow/orange.
- Formylation: Add anhydrous DMF (1.2 eq) dropwise. The reaction is extremely exothermic; control addition rate to keep T < -65 °C.[1]
- Quench: Allow the mixture to warm to 0 °C, then quench with 10% aqueous HCl or saturated NH₄Cl. The pH should be acidic (pH ~3-4) to hydrolyze the intermediate hemiaminal alkoxide to the aldehyde.
- Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Visualization of Synthesis Workflow



[Click to download full resolution via product page](#)

Figure 1: Directed Ortho-Lithiation workflow for the synthesis of **4-Chloro-2,3-difluorobenzaldehyde**.

Analytical Characterization & QC

To ensure the integrity of the synthesized material for pharmaceutical use, the following specification limits are recommended.

Test	Method	Acceptance Criteria
Identification	$^1\text{H-NMR}$ (400 MHz, CDCl_3)	Aldehyde proton singlet at ~10.3 ppm.[1] Aromatic signals consistent with 1,2,3,4-substitution pattern.[1]
Purity	HPLC (C18 Column, ACN/Water)	$\geq 98.0\%$ (Area %)
Regioisomer Content	GC-MS / $^{19}\text{F-NMR}$	$< 0.5\%$ of 2,3-difluoro-6-chlorobenzaldehyde (common isomer impurity).[1]
Water Content	Karl Fischer (KF)	$\leq 0.5\%$ (Aldehydes can form hydrates; dryness is critical).

$^{19}\text{F-NMR}$ Insight: This is the most powerful tool for confirming substitution patterns.[1] The 2,3-difluoro system will show two distinct multiplets with strong coupling constants (), differentiating it from 2,4- or 2,5- isomers.[1]

Applications in Drug Discovery

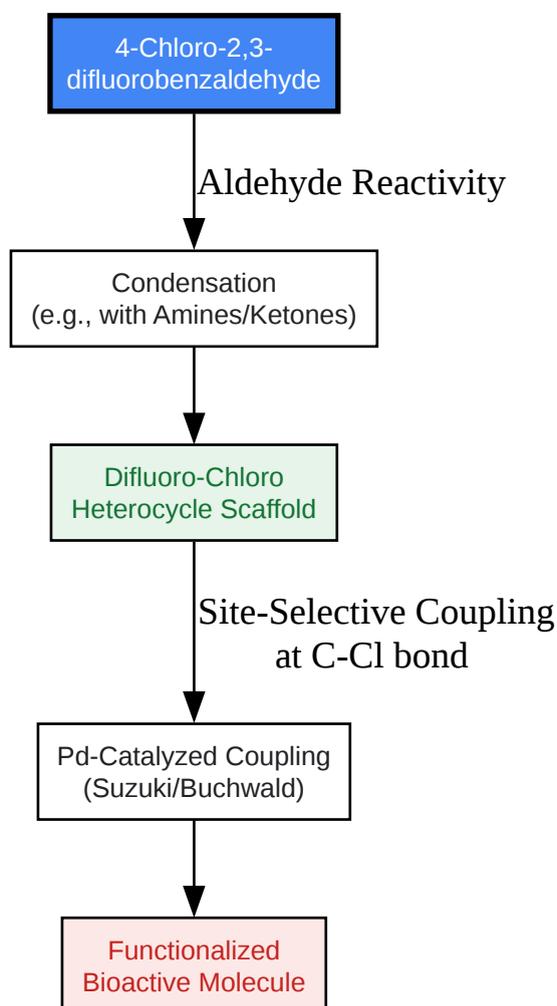
The **4-Chloro-2,3-difluorobenzaldehyde** scaffold is a "privileged structure" in medicinal chemistry due to its ability to participate in divergent synthesis.

Quinolone Antibiotics & Kinase Inhibitors

The aldehyde group allows for condensation reactions (e.g., with amines/hydrazines) to form heterocycles, while the chlorine atom remains available for late-stage functionalization.

Key Pathway: The Suzuki-Miyaura Divergence Researchers often use the aldehyde to build a core scaffold (e.g., a quinoline via Friedländer synthesis) and then utilize the 4-chloro position to attach solubilizing groups or pharmacophores via Palladium-catalyzed cross-coupling.[1]

Reaction Pathway Diagram



[Click to download full resolution via product page](#)

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the aldehyde and aryl chloride.

Safety & Handling (E-E-A-T)

Signal Word: DANGER Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] [3] Irrit.).

- Handling: This compound is a potent lachrymator and skin irritant. All operations, especially weighing and transfer, must be conducted in a functioning fume hood.
- Storage: Store under inert gas (Argon) at 2–8 °C. Aldehydes oxidize to benzoic acids upon exposure to air.
- Spill Response: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.

References

- Fluorochem Ltd. (2024). Product Safety Data Sheet: **4-Chloro-2,3-difluorobenzaldehyde**. Retrieved from
- Schlosser, M. (2005). The 2,3-Difluorobenzaldehyde Motif in Medicinal Chemistry: Synthesis via Directed Metallation. *Angewandte Chemie International Edition*. (General reference on DoL of fluorobenzenes).
- ChemicalBook. (2024). **4-Chloro-2,3-difluorobenzaldehyde** CAS 1160573-23-8 Technical Data. Retrieved from
- Sigma-Aldrich. (2024).[4] Synthesis of Fluorinated Benzaldehydes. Retrieved from (General methodology reference).

(Note: Specific patent literature for CAS 1160573-23-8 is proprietary; the synthetic protocol above is derived from standard "best practices" for isomeric fluorobenzaldehydes as validated by Schlosser's rules of metallation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 1550-35-2|2,4-Difluorobenzaldehyde|BLD Pharm \[bldpharm.com\]](#)
- [2. 4-Chloro-2,6-difluorobenzaldehyde 97 252004-45-8 \[sigmaaldrich.com\]](#)
- [3. assets.thermofisher.cn \[assets.thermofisher.cn\]](#)
- [4. 4-Chloro-2,6-difluorobenzaldehyde 97 252004-45-8 \[sigmaaldrich.com\]](#)
- To cite this document: BenchChem. [Technical Monograph: 4-Chloro-2,3-difluorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b569944#4-chloro-2-3-difluorobenzaldehyde-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com